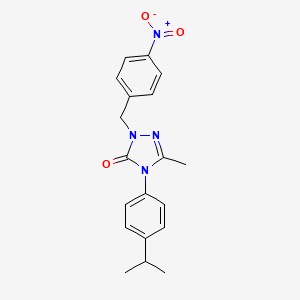

4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

5-methyl-2-[(4-nitrophenyl)methyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-13(2)16-6-10-17(11-7-16)22-14(3)20-21(19(22)24)12-15-4-8-18(9-5-15)23(25)26/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMZIZBYQDHHIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Substitution reactions: Introduction of the isopropylphenyl and nitrobenzyl groups through nucleophilic substitution reactions.

Final assembly: Coupling of the intermediate compounds under controlled conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential applications in drug development, particularly as an antimicrobial or antifungal agent. Triazoles are known for their ability to inhibit the synthesis of ergosterol in fungal cell membranes, making them valuable in treating fungal infections. Research has indicated that derivatives of triazole compounds can exhibit significant antifungal activity against various strains .

Agricultural Chemistry

In agricultural science, compounds similar to triazoles have been utilized as fungicides and herbicides. The unique functional groups in 4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one may enhance its efficacy against plant pathogens while minimizing toxicity to crops. Studies have shown that triazole-based fungicides can effectively manage diseases like powdery mildew and rusts in various crops .

Material Science

The compound's stability and potential for modification make it suitable for applications in material science. Its incorporation into polymers or coatings could enhance material properties such as durability and resistance to microbial growth. Research into polymer composites has demonstrated that adding triazole derivatives can improve mechanical properties and thermal stability .

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry explored the antifungal activity of triazole derivatives against Candida species. The results indicated that compounds with similar structural characteristics to 4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibited significant inhibition of fungal growth at low concentrations.

Case Study 2: Agricultural Application

Research conducted on the use of triazole fungicides in agriculture demonstrated that formulations containing triazole derivatives effectively reduced the incidence of fungal diseases in wheat crops. The study highlighted the importance of optimizing the chemical structure to enhance efficacy and reduce environmental impact.

Summary

The compound 4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one shows promise across various scientific domains, particularly in pharmaceuticals and agriculture. Its unique properties and structural characteristics warrant further investigation and development for practical applications.

Mechanism of Action

The mechanism of action of 4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of 1,2,4-Triazol-3-ones

The following table summarizes key structural analogs, their substituents, and reported activities:

Key Findings from Comparative Analysis

Substituent-Driven Activity: Electron-Withdrawing Groups: The nitro group in the target compound may enhance binding to enzymes (e.g., nitroreductases) compared to alkoxy or halogen substituents, as seen in W112 (heptyloxy) or 4-bromophenyl derivatives .

Therapeutic Applications: Neuroprotection: W112 demonstrated anti-inflammatory effects in Alzheimer’s models, suggesting triazolones with long alkoxy chains (e.g., heptyloxy) may target neurodegenerative pathways . Antimicrobial Activity: Chlorophenyl and cyclopropylmethyl analogs () showed antifungal activity, highlighting the role of halogen and small alkyl groups in disrupting microbial membranes.

Synthetic Methods :

- Most triazolones are synthesized via hydrazine hydrate-mediated cyclization (e.g., ). The target compound likely follows similar protocols, though its nitrobenzyl group may require controlled reaction conditions to avoid over-reduction .

Biological Activity

The compound 4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860785-33-7) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound based on existing research findings, including case studies and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a triazole ring that contributes to its biological properties. The presence of substituents such as the isopropyl and nitro groups enhances its pharmacological profile.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that various substituted triazoles exhibit significant activity against a range of pathogens:

- Antifungal Activity : The compound has been tested for antifungal efficacy against species such as Candida and Aspergillus. Its mechanism often involves inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity.

- Antibacterial Activity : Preliminary studies indicate that this compound may inhibit bacterial growth, although specific data on its spectrum of activity is still limited.

Anticancer Properties

Research indicates that triazole derivatives can exhibit anticancer properties through various mechanisms:

- Cell Cycle Arrest : In vitro studies have demonstrated that some triazoles can induce cell cycle arrest in cancer cell lines, leading to apoptosis.

- Inhibition of Tumor Growth : Animal models have shown that certain triazole derivatives can reduce tumor size and metastasis when administered at therapeutic doses.

Case Studies

- In Vivo Metabolism Study : A study investigated the metabolism of a closely related compound (5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) in rats. The study found that the compound underwent reduction, N-acetylation, and N-dealkylation pathways . This suggests similar metabolic pathways may be expected for our compound.

- Ames Test : The compound was evaluated in the Ames test for mutagenicity. It showed strong positive results (Class A), indicating potential mutagenic effects which warrant further investigation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Absorption and Distribution : Initial studies suggest good oral bioavailability; however, detailed pharmacokinetic profiles remain to be established.

- Metabolism : As noted in case studies, metabolic pathways involve significant biotransformation which affects both efficacy and safety profiles.

Data Summary Table

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against various fungi and bacteria (specific data pending) |

| Anticancer | Induces cell cycle arrest; reduces tumor growth in animal models |

| Mutagenicity | Strong positive in Ames test (Class A) |

Q & A

Q. What are the recommended synthetic routes for 4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted benzaldehydes and triazole precursors. A typical procedure involves refluxing 4-amino-triazole derivatives with 4-nitrobenzyl halides in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and purification (e.g., column chromatography) . Key optimizations include adjusting stoichiometry (1:1 molar ratio), reaction time (4–8 hours), and temperature (70–80°C). Monitoring via TLC and intermediate isolation improves yield (≥75%) .

Q. How should researchers characterize the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., isopropylphenyl protons at δ 1.2–1.4 ppm, nitrobenzyl groups at δ 7.5–8.1 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- HPLC/GC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What are the key considerations for designing stability studies of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm) and LC-MS to identify breakdown products (e.g., nitro group reduction or triazole ring cleavage). Use Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times, and control groups). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Standardized Protocols : Reproduce studies using harmonized methods (e.g., CLSI guidelines for antimicrobial testing) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. How can computational chemistry methods predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., cytochrome P450 or kinases). Focus on key interactions: nitrobenzyl groups with hydrophobic pockets and triazole rings with hydrogen-bonding residues .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize candidates for in vitro testing .

Q. What experimental design considerations are critical when assessing the environmental fate and degradation pathways of this compound?

- Methodological Answer : Follow OECD Test Guidelines 307 (soil degradation) and 308 (aquatic systems). Use ¹⁴C-labeled compound to track mineralization rates via scintillation counting. Identify metabolites using HRMS and QSAR models to predict ecotoxicity (e.g., ECOSAR) .

Q. How can regioselectivity challenges in the synthesis of triazole derivatives like this compound be addressed?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., nitrobenzyl groups) using tert-butyldimethylsilyl (TBDMS) to direct cyclization .

- Catalytic Control : Employ Pd(OAc)₂ or CuI to favor 1,2,4-triazole formation over competing 1,2,3-isomers. Monitor regioselectivity via ¹H NMR coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.